(4-Bromonaphthalen-1-yl)thiourea
Description
(4-Bromonaphthalen-1-yl)thiourea is an organosulfur compound featuring a thiourea (–NH–C(S)–NH–) group attached to the 4-bromo-substituted naphthalene ring. Thiourea derivatives are renowned for their versatility in forming stable metal complexes, nonlinear optical (NLO) activity, and applications in pharmaceuticals, catalysis, and materials science .
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c12-9-5-6-10(14-11(13)15)8-4-2-1-3-7(8)9/h1-6H,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOBIEFZRNONDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromonaphthalen-1-yl)thiourea typically involves the reaction of 4-bromonaphthylamine with thiocyanate compounds. One common method includes the following steps:
Starting Materials: 4-bromonaphthylamine and ammonium thiocyanate.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 4-bromonaphthylamine is dissolved in the chosen solvent, followed by the addition of ammonium thiocyanate. The mixture is then heated under reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for higher yields and purity. This could include the use of continuous flow reactors and improved purification techniques.
Chemical Reactions Analysis
Types of Reactions: (4-Bromonaphthalen-1-yl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiourea group can be oxidized to form sulfonyl derivatives or reduced to form amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthalenes.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Corresponding amines.
Scientific Research Applications
(4-Bromonaphthalen-1-yl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Bromonaphthalen-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl Thiourea Derivatives
Aryl thioureas, such as 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea (), share structural similarities with (4-Bromonaphthalen-1-yl)thiourea. Key comparisons include:
- Bromine’s electron-withdrawing nature may also increase stability and influence coordination with metal ions .
- Biological Activity : Aryl thioureas like 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea exhibit antimicrobial and anticancer activities due to their ability to disrupt cellular processes via hydrogen bonding and hydrophobic interactions . The bulkier naphthalene group in the target compound could improve lipid solubility, enhancing bioavailability .
Metal-Coordinated Thiourea Complexes
Semiorganic thiourea-metal complexes, such as bis(thiourea) barium nitrate (BTBN) and zinc tris(thiourea) sulfate (ZTS), demonstrate high NLO activity due to non-centrosymmetric crystal packing induced by metal coordination . In contrast, this compound lacks direct metal coordination but may exhibit NLO properties through its asymmetric aromatic system and polarizable thiourea group.
Substituent and Structural Influence
- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance intermolecular interactions (e.g., halogen bonding) and alter electronic properties .
- Naphthalene vs.
Data Tables
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Research Findings
- NLO Potential: Thiourea-metal complexes like BTBN exhibit high second-harmonic generation (SHG) efficiency due to non-centrosymmetric alignment . While this compound lacks metal coordination, its asymmetric structure may still enable moderate NLO activity through charge transfer interactions .
- Biological Applications : Thiourea derivatives with brominated aromatic systems show promise in anticancer therapies by inducing apoptosis via DNA intercalation or enzyme inhibition . The naphthalene group’s hydrophobicity may enhance cell membrane penetration .
- Coordination Chemistry : Unlike metal-coordinated thioureas, the target compound’s bromonaphthalene group may sterically hinder metal binding, favoring instead π-stacking or halogen bonding in crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
